

# An In-depth Technical Guide to the Biogenesis and Processing of miR-143

Author: BenchChem Technical Support Team. Date: December 2025

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#### Introduction

MicroRNA-143 (miR-143) is a key post-transcriptional regulator implicated in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation has been consistently linked to various pathologies, most notably cancer, making it a molecule of significant interest for diagnostics, prognostics, and therapeutic development. This guide provides a comprehensive technical overview of the biogenesis and processing of miR-143, detailing the molecular machinery, regulatory pathways, and experimental methodologies crucial for its study.

## **Canonical Biogenesis of miR-143**

The maturation of miR-143 predominantly follows the canonical microRNA biogenesis pathway, a multi-step process spanning the nucleus and cytoplasm.

## **Transcription**

miR-143 is co-transcribed with miR-145 from a shared polycistronic transcript, forming the miR-143/145 cluster. This transcription is initiated by RNA Polymerase II and is subject to regulation by various transcription factors.

## **Nuclear Processing: The Microprocessor Complex**



The primary transcript, pri-miR-143, which forms a characteristic hairpin structure, is recognized and cleaved in the nucleus by the Microprocessor complex. This complex comprises the RNase III enzyme Drosha and its essential partner, DiGeorge syndrome critical region 8 (DGCR8). Drosha excises the pre-miR-143 hairpin from the pri-miRNA, a crucial step for its maturation.

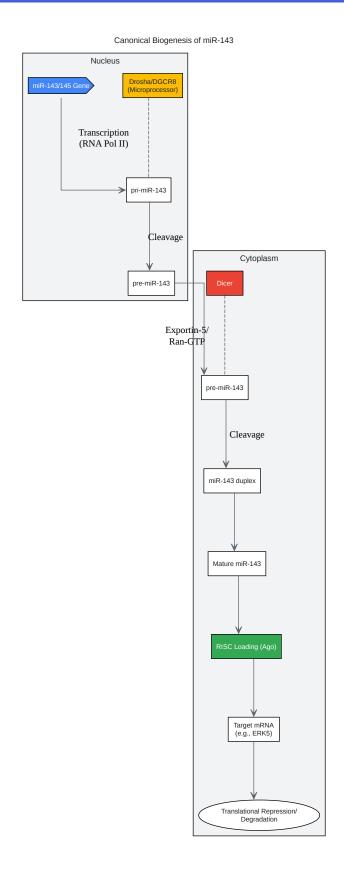
#### **Nuclear Export**

The resulting precursor miRNA, pre-miR-143, is then exported from the nucleus to the cytoplasm. This translocation is mediated by the nuclear transport receptor Exportin-5, in a process that is dependent on Ran-GTP.

## **Cytoplasmic Processing: Dicer and RISC Loading**

In the cytoplasm, the pre-miR-143 hairpin is recognized and further processed by another RNase III enzyme, Dicer. Dicer cleaves the terminal loop of the pre-miR-143 hairpin, yielding a short, double-stranded miRNA duplex. This duplex is then loaded into an Argonaute (AGO) protein, a core component of the RNA-induced silencing complex (RISC). Typically, one strand of the duplex, the mature miR-143, is retained in the RISC, while the other strand (the passenger strand, miR-143\*) is degraded. The mature miR-143 within the RISC then guides the complex to its target messenger RNAs (mRNAs), leading to translational repression or mRNA degradation.





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Diagram 1: Canonical Biogenesis Pathway of miR-143.



## Regulatory Mechanisms of miR-143 Biogenesis

The expression and processing of miR-143 are tightly regulated by various signaling pathways and proteins, highlighting its importance in cellular homeostasis.

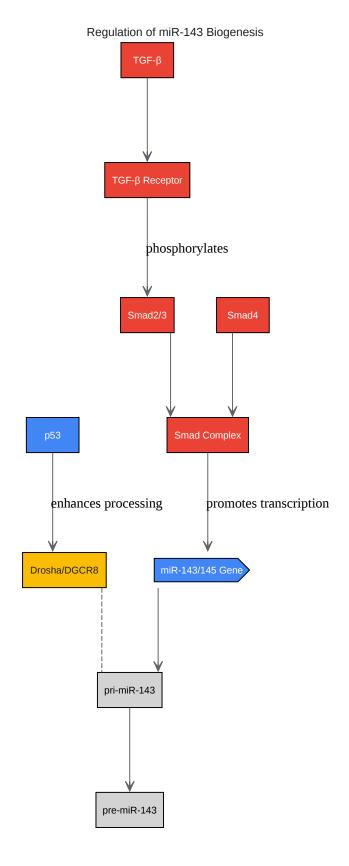
#### Regulation by p53

The tumor suppressor protein p53 has been shown to enhance the post-transcriptional processing of pri-miR-143.[1] In response to DNA damage, p53 can interact with the DEAD-box RNA helicase p68 (DDX5), a component of the Drosha microprocessor complex.[1] This interaction facilitates the processing of pri-miR-143 to pre-miR-143, leading to an increase in mature miR-143 levels.[1][2][3][4] This represents a transcription-independent mechanism by which p53 can exert its tumor-suppressive functions.[1]

## Regulation by TGF-β Signaling

The Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) signaling pathway is another critical regulator of miR-143 expression. TGF- $\beta$ 1 treatment has been demonstrated to upregulate the expression of the miR-143/145 cluster in various cell types.[1][5][6][7][8][9] This induction is mediated by the canonical Smad signaling pathway.[6] Upon TGF- $\beta$  receptor activation, Smad2 and Smad3 are phosphorylated, form a complex with Smad4, and translocate to the nucleus where they can promote the transcription of the pri-miR-143/145 transcript.[6]





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Diagram 2: Key Signaling Pathways Regulating miR-143 Biogenesis.



# **Quantitative Data on miR-143 Expression**

The expression of miR-143 is frequently downregulated in various cancers compared to normal tissues, a finding that supports its role as a tumor suppressor.

Cancer Type	Comparison	Fold Change (Tumor vs. Normal)	Reference
Colorectal Cancer	Tumor vs. Adjacent Non-Tumor	Significantly Lower	[2][10]
Colorectal Cancer	Tumor vs. Normal Mucosa	Downregulated	[11]
Breast Cancer	Tumor vs. Benign Tissue	Significantly Downregulated	[5][12]
Breast Cancer	Cancer Cell Lines vs. Normal Breast Epithelial Cell Line	Significantly Downregulated	[5]
Non-Small Cell Lung Cancer	Tumor vs. Adjacent Non-Tumor	Significantly Downregulated	[7][9]
Renal Cell Carcinoma	Tumor vs. Adjacent Normal Tissue	Extremely Downregulated	[11]
Oral Squamous Cell Carcinoma	Tumor vs. Control	Significantly Downregulated	

Table 1: Differential Expression of miR-143 in Cancerous versus Normal Tissues.



Cell Line	Treatment	Fold Change in miR- 143 Expression	Reference
A549 (NSCLC)	TGF-β (400 pM, 48h)	Upregulated (part of 16 upregulated miRNAs)	[7][9]
Human Podocytes	TGF-β1 (5 ng/mL, 24h)	2.33-fold increase	[8]
HN30 (Head and Neck Cancer)	Nutlin-3 (10 μM, 12h)	Increased precursor and mature miR-143	[3]

Table 2: Modulation of miR-143 Expression by External Stimuli.

# **Experimental Protocols for Studying miR-143**

Accurate and reproducible methods are essential for investigating the biogenesis and function of miR-143. Below are detailed protocols for key experiments.

# Quantitative Real-Time PCR (qRT-PCR) for Mature miR-143

This method is used to quantify the expression levels of mature miR-143.

#### 1. RNA Isolation:

- Isolate total RNA from cells or tissues using a suitable method, such as TRIzol reagent, following the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis to check for RNA integrity.
- 2. cDNA Synthesis (Reverse Transcription):
- Use a miRNA-specific reverse transcription kit that employs a stem-loop primer for miR-143.
  This provides specificity for the mature miRNA.



- · A typical reaction mixture includes:
  - Total RNA (10-100 ng)
  - Stem-loop RT primer for hsa-miR-143
  - Reverse Transcriptase
  - dNTPs
  - RNase Inhibitor
  - Reaction Buffer
- Incubate the reaction according to the kit's protocol (e.g., 16°C for 30 min, 42°C for 30 min, followed by enzyme inactivation at 85°C for 5 min).
- 3. Real-Time PCR:
- Prepare a PCR reaction mix containing:
  - cDNA from the reverse transcription step
  - Forward primer for hsa-miR-143
  - A universal reverse primer that recognizes the stem-loop primer sequence
  - SYBR Green or TaqMan probe-based qPCR master mix
- Use a small nuclear RNA, such as U6 snRNA, as an endogenous control for normalization.
  [13][14]
- Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
- Analyze the data using the comparative CT ( $\Delta\Delta$ CT) method to determine the relative expression of miR-143.



#### **Northern Blotting for miR-143 Detection**

Northern blotting is a classic technique to detect and determine the size of specific RNA molecules.

#### 1. RNA Electrophoresis:

- Separate 10-20 μg of total RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea gel).
- Run the gel until the bromophenol blue dye reaches the bottom.

#### 2. RNA Transfer:

- Transfer the size-separated RNA from the gel to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.
- After transfer, UV-crosslink the RNA to the membrane.
- 3. Probe Labeling and Hybridization:
- Synthesize a DNA or RNA probe complementary to the mature miR-143 sequence.
- Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., digoxigenin or biotin).
- Pre-hybridize the membrane in a suitable hybridization buffer.
- Add the labeled probe to the hybridization buffer and incubate overnight at a temperature optimized for the specific probe.

#### 4. Washing and Detection:

- Wash the membrane with buffers of increasing stringency to remove non-specifically bound probe.
- Detect the signal by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).



# RNA Immunoprecipitation (RIP) for Studying Protein-RNA Interactions

RIP is used to identify RNAs that are physically associated with a specific RNA-binding protein, such as Drosha.

- 1. Cell Lysis and Immunoprecipitation:
- Lyse cells with a gentle lysis buffer to keep protein-RNA complexes intact.
- Incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-Drosha) or a control IgG.
- Add protein A/G beads to pull down the antibody-protein-RNA complexes.
- 2. Washing:
- Wash the beads multiple times with wash buffer to remove non-specific binding.
- 3. RNA Elution and Purification:
- Elute the RNA from the immunoprecipitated complexes.
- Purify the RNA using a standard RNA extraction method.
- 4. RNA Analysis:
- Analyze the purified RNA by qRT-PCR to determine the enrichment of pri-miR-143 in the Drosha immunoprecipitate compared to the IgG control.

## **Luciferase Reporter Assay for Target Validation**

This assay is used to confirm the direct interaction between miR-143 and the 3' untranslated region (3'UTR) of a putative target mRNA, such as ERK5.[4][15][16][17]

1. Vector Construction:

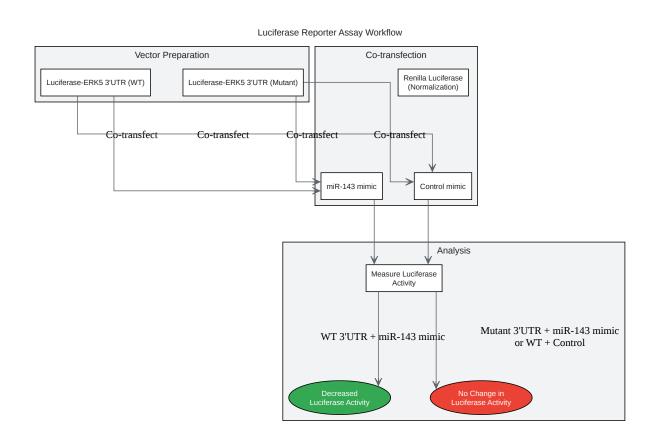


- Clone the 3'UTR of the target gene (e.g., ERK5) containing the predicted miR-143 binding site downstream of a luciferase reporter gene in a suitable vector.
- As a control, create a mutant version of the 3'UTR where the miR-143 seed-binding site is mutated.

#### 2. Transfection:

- Co-transfect cells (e.g., HEK293T) with:
  - The luciferase reporter vector (wild-type or mutant 3'UTR).
  - A vector expressing a miR-143 mimic or a negative control miRNA.
  - A control vector expressing Renilla luciferase for normalization of transfection efficiency.
- 3. Luciferase Activity Measurement:
- After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- 4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- A significant decrease in luciferase activity in the presence of the miR-143 mimic and the wild-type 3'UTR, but not the mutant 3'UTR, confirms the direct interaction.





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Diagram 3: Workflow for Luciferase Reporter Assay to Validate miR-143 Targets.

## Conclusion



The biogenesis and processing of miR-143 is a complex and highly regulated process with significant implications for cellular function and disease. Understanding the molecular details of its maturation and the signaling pathways that control its expression is paramount for the development of novel therapeutic strategies targeting this important microRNA. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the multifaceted roles of miR-143 in health and disease. As our knowledge of miR-143 continues to expand, so too will the opportunities to harness its therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Biogenesis and Processing of miR-143]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559680#biogenesis-and-processing-of-mir-143]

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